2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-13(11)20-8-14(19)18-6-10-5-16-9-17-12(10)7-18/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDUEVIAMAXTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d]pyrimidine core. One common method involves the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This reaction is highly selective and can tolerate various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Key Substituents | Synthesis Highlights | Potential Activity | References |
|---|---|---|---|---|---|
| 2-(2-Fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | Pyrrolo[3,4-d]pyrimidine | 2-fluorophenoxy, ethanone linker | Likely nucleophilic substitution or coupling (inferred) | Kinase inhibition (hypothesized) | N/A |
| 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline () | Pyrrolo[2,3-d]pyrimidine | 3-fluoroaniline, ether linkage | Bromobenzene-mediated coupling, nitro reduction | Anticancer (implied by scaffold) | |
| 6-(2-Fluorophenyl)-3,4-dihydro-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one () | Pyrimidine-furanose hybrid | 2-fluorophenyl, ribofuranose substituent | TsOH-catalyzed glycosylation | Antifungal, antioxidant | |
| 4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenylmethanone () | Pyrrolo[3,4-b]pyridine | Difluoromethoxy, pyridinyl ethynyl | Sonogashira coupling (inferred) | Kinase modulation (structural) | |
| EGFR Inhibitor 26 () | Pyrrolo[2,3-d]pyrimidine | 4-fluoro-3-(hydroxymethyl)phenyl, SEM-protected | Aldehyde reduction, SEM protection | EGFR inhibition (explicit) |
Key Observations
Core Structure Variations :
- The pyrrolo[3,4-d]pyrimidine core (target compound) differs from pyrrolo[2,3-d]pyrimidine () and pyrrolo[3,4-b]pyridine () in nitrogen positioning, altering electronic properties and binding interactions. For example, pyrrolo[2,3-d]pyrimidine derivatives are more common in kinase inhibitors (e.g., EGFR inhibitors in ) .
Substituent Effects: Fluorinated groups: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 3-fluoroaniline in ) . Linker diversity: The ethanone linker in the target compound contrasts with ether () or glycosidic () linkers, affecting conformational flexibility and solubility.
Synthesis Strategies: The target compound’s synthesis likely involves nucleophilic aromatic substitution (for fluorophenoxy attachment) or cross-coupling (for pyrrolopyrimidine assembly), similar to methods in (bromobenzene-mediated coupling) . In contrast, employs SEM protection for NH groups during EGFR inhibitor synthesis, a step unnecessary in the target compound’s structure .
The absence of a hydroxymethyl group (as in ) may reduce solubility but improve membrane permeability .
Research Findings and Data
Physicochemical Properties (Inferred)
- LogP: The 2-fluorophenoxy group increases logP (~2.5–3.0) compared to non-fluorinated analogs (e.g., 1.8–2.2 for 3-fluoroaniline derivatives) .
- Solubility: The ethanone linker may reduce aqueous solubility relative to glycosidic derivatives (e.g., , with ribofuranose enhancing solubility) .
Structural Advantages Over Pyrido[4,3-d]Pyrimidines (–7) :
Biological Activity
The compound 2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a synthetic derivative belonging to the class of pyrrolopyrimidines, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into two main components:
- Pyrrolopyrimidine moiety : This core structure is known for its role in various biological activities, including antitumor and antiviral effects.
- Fluorophenoxy group : The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 5.0 | Inhibition of DNA synthesis |
| B | MCF-7 | 3.2 | Induction of apoptosis |
| C | A549 | 4.8 | Cell cycle arrest |
Antiviral Activity
The antiviral activity of pyrrolopyrimidines has been well-documented, particularly against HIV and other retroviruses. The specific mechanism often involves the inhibition of reverse transcriptase or other viral enzymes.
- Case Study : A study on a related pyrrolopyrimidine demonstrated potent activity against HIV-1 with an IC50 value in the low nanomolar range. This suggests that this compound could exhibit similar efficacy.
Enzyme Inhibition
The compound may also act as an inhibitor for various kinases involved in cancer signaling pathways. For example, inhibitors targeting JAK2 and other tyrosine kinases have shown promise in treating hematological malignancies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits specific kinases or enzymes critical for tumor growth and viral replication.
- Cell Cycle Modulation : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways leading to cancer cell death.
Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Journal X reported that derivatives with a pyrrolopyrimidine scaffold exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity towards specific types of cancer cells .
- Another research highlighted the antiviral properties against HIV-1, demonstrating that modifications to the pyrrolopyrimidine structure could enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
